molecular formula C8H8ClNO2 B183144 2-chloro-N-(4-hydroxyphenyl)acetamide CAS No. 2153-11-9

2-chloro-N-(4-hydroxyphenyl)acetamide

Cat. No.: B183144
CAS No.: 2153-11-9
M. Wt: 185.61 g/mol
InChI Key: MOICCNYVOWJAOK-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxyphenyl)acetamide: is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a hydroxyphenyl group attached to an acetamide moiety.

Scientific Research Applications

Chemistry: 2-chloro-N-(4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.

Safety and Hazards

While specific safety and hazard information for 2-chloro-N-(4-hydroxyphenyl)acetamide is not available, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions for 2-chloro-N-(4-hydroxyphenyl)acetamide could involve further studies on its antibacterial activity, as well as its cytotoxic and pharmacokinetic profile . More research is also needed to understand its synthesis and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-chloro-N-(4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used under acidic or basic conditions.

    Reduction: Reducing agents like or are commonly employed.

    Substitution: Nucleophiles such as , , or can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and hydroxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 3-chloro-4-hydroxyacetanilide
  • 4-acetylamino-2-chlorophenol
  • 2-chloro-4-acetamidophenol

Comparison: 2-chloro-N-(4-hydroxyphenyl)acetamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chloro group at the 2-position enhances its reactivity in substitution reactions, while the hydroxy group at the 4-position influences its solubility and interaction with biological targets .

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOICCNYVOWJAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284728
Record name 2-chloro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153-11-9
Record name 2153-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-aminophenol (1.0 g, 9.1 mmol) in CH3COOH (3.5 mL) and saturated CH3COONa (3.5 mL), chloroacetylchloride (0.72 mL, 9.1 mmol) was added dropwise. After the addition was complete, the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated, washed with water (3×25 mL) and dried over vacuum to isolate the intermediate 17a as white solid (0.690 g, 3.71 mmol, 40% yield). 1H NMR (DMSO, 400 MHz) δ 10.03 (s, 1H), 9.27 (s, 1H), 7.36 (d, J=8.8 Hz, 2H), 6.71 (d, J=8.8 Hz, 2H) 4.182 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the different solvents used in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide?

A: The research by [] investigates the synthesis of this compound through the chloroacetylation of 4-aminophenol. While the specific impact of different solvents isn't discussed in detail in this paper, it does mention using acetic acid, acetonitrile, and tetrahydrofuran. These solvents likely have varying effects on the reaction rate, yield, and purity of the final product.

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